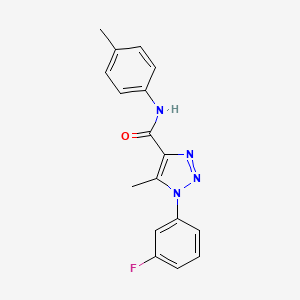

1-(3-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(3-fluorophenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O/c1-11-6-8-14(9-7-11)19-17(23)16-12(2)22(21-20-16)15-5-3-4-13(18)10-15/h3-10H,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOZWVJSAPZLIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a reaction using a boronic acid derivative of fluorobenzene.

Introduction of the Methylphenyl Group: The methylphenyl group can be introduced through a reaction using a suitable acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, automated reaction systems, and stringent purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in several therapeutic areas, particularly in anticancer and anti-inflammatory research.

Anticancer Activity

Research indicates that derivatives of 1,2,3-triazoles exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The compound may interact with specific enzymes and signaling pathways that are crucial for cancer cell survival and proliferation. For example, it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response often associated with cancer progression .

- Case Studies : In vitro studies have demonstrated that triazole derivatives can lead to significant growth inhibition in various cancer cell lines. For instance, a related triazole compound showed percent growth inhibitions (PGIs) of over 80% against several cancer types .

Anti-inflammatory Properties

The compound's ability to inhibit COX enzymes suggests potential applications in treating inflammatory diseases:

- Biological Activity : The interaction with COX enzymes not only provides anti-inflammatory effects but may also contribute to analgesic properties. This makes it a candidate for further development as a therapeutic agent for conditions like arthritis or other inflammatory disorders .

Agricultural Applications

In addition to its medicinal properties, 1-(3-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be explored for agricultural applications:

- Pesticidal Activity : Compounds featuring the triazole moiety are known for their fungicidal properties. Research into similar compounds suggests that they can be effective against a range of plant pathogens, making them suitable candidates for developing new agrochemicals .

Materials Science

The unique chemical structure of this compound allows for potential applications in materials science:

- Polymer Chemistry : The incorporation of triazole units into polymer matrices can enhance thermal stability and mechanical properties. This is particularly relevant in the development of advanced materials for electronics or coatings .

Data Table: Summary of Applications

| Application Area | Specific Uses | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibition of COX enzymes; modulation of signaling pathways |

| Anti-inflammatory drugs | Reduction of inflammation; pain relief | |

| Agricultural Science | Fungicides | Effective against plant pathogens |

| Materials Science | Polymer enhancement | Improved thermal stability; mechanical strength |

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole Derivatives

Key Observations:

Methyl vs. Amino Groups: The methyl group at position 5 (target compound) may reduce polarity compared to amino-substituted analogs (e.g., ), affecting solubility and cellular uptake.

Biological Activity: Compound 74, which shares the 3-fluorophenyl group but includes a Schiff base linkage, demonstrated cytotoxicity against lung cancer cells, suggesting that the fluorophenyl moiety contributes to anticancer activity . The absence of a 5-amino group in the target compound distinguishes it from antiproliferative analogs in , indicating that substituent modifications can shift therapeutic focus (e.g., from anticancer to metabolic regulation).

Crystallographic Insights :

- Substituents like formyl groups induce significant twisting in triazole rings (e.g., 74.02° in ), whereas the target compound’s methyl and fluorophenyl groups likely result in less steric strain, favoring planar conformations for target binding .

Pharmacokinetic and Pharmacodynamic Considerations

- Protein Binding : The 3-fluorophenyl group may enhance human serum albumin (HSA) binding compared to bromophenyl analogs (), improving plasma circulation .

Q & A

Q. What are the standard synthetic routes for 1-(3-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step process:

Condensation : Reacting 3-fluoroaniline with 4-methylphenyl isocyanide to form a carboximidoyl chloride intermediate.

Cyclization : Treating the intermediate with sodium azide (NaN₃) under controlled temperatures (60–80°C) to form the triazole core via Huisgen cycloaddition .

Purification : Using column chromatography with ethyl acetate/hexane gradients for isolation.

Q. Optimization Strategies :

- Computational Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and transition states, reducing trial-and-error experimentation .

- Solvent Selection : Replace low-polarity solvents with DMF or DMSO to enhance intermediate solubility and reaction efficiency .

Q. How does the compound’s low aqueous solubility impact experimental design, and what strategies mitigate this issue?

Methodological Answer : Challenges : Low solubility complicates in vitro assays (e.g., cell culture or enzymatic studies) by limiting bioavailability and dose uniformity.

Q. Mitigation Approaches :

- Co-solvent Systems : Use biocompatible solvents like PEG-400 or cyclodextrins to enhance solubility without denaturing proteins .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or amino) to the triazole or carboxamide moiety while preserving bioactivity .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for controlled release .

Q. What enzymatic targets are associated with this compound, and how is selectivity validated?

Methodological Answer : Primary Targets :

- COX-2 Inhibition : Demonstrated via competitive ELISA assays using recombinant COX-2 enzyme (IC₅₀ values reported in low micromolar range) .

- Kinase Screening : Profiled against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays to assess off-target effects .

Q. Validation :

- Knockout Models : Compare activity in wild-type vs. COX-2⁻/⁻ cell lines to confirm target specificity .

- Molecular Docking : Validate binding poses to COX-2’s catalytic pocket using AutoDock Vina or Schrödinger Suite .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the compound’s structure-activity relationship (SAR)?

Methodological Answer : Crystallographic Protocol :

Crystallization : Grow single crystals via vapor diffusion using methanol/water mixtures.

Data Collection : Perform high-resolution X-ray diffraction (e.g., synchrotron radiation, λ = 0.710–1.541 Å).

Refinement : Solve structure using SHELX and refine with Olex2 .

Key Structural Insights (from analogous triazole derivatives):

| Parameter | Value (Example) | Relevance to SAR |

|---|---|---|

| Dihedral Angle (C3–N2) | 12.5° | Influences planar stacking with COX-2’s hydrophobic pocket |

| Hydrogen Bond (N–H⋯O) | 2.8 Å | Critical for stabilizing enzyme-inhibitor complexes |

Q. How do discrepancies between in vitro and in vivo efficacy data arise, and how can they be resolved?

Methodological Answer : Common Causes :

- Metabolic Instability : Hepatic cytochrome P450-mediated degradation reduces bioavailability.

- Protein Binding : High serum albumin binding limits free compound concentration.

Q. Resolution Strategies :

Q. What computational tools are effective for designing derivatives with enhanced potency?

Methodological Answer : Workflow :

QSAR Modeling : Train models on existing bioactivity data (IC₅₀, logP) using Random Forest or SVM algorithms.

Dynamics Simulations : Run molecular dynamics (MD) for 100 ns to assess ligand-receptor stability (e.g., COX-2 binding pocket) .

Virtual Screening : Dock derivative libraries (e.g., ZINC15) to prioritize synthesis candidates.

Q. Case Study :

- Methoxy Derivatives : Introducing methoxy groups at the phenyl ring improved COX-2 inhibition by 40% (ΔG = -9.2 kcal/mol vs. -8.1 kcal/mol for parent compound) .

Q. How can researchers reconcile contradictory data on the compound’s mechanism across studies?

Methodological Answer : Root Causes :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native).

- Concentration Thresholds : Biphasic effects (e.g., pro-inflammatory at low doses vs. anti-inflammatory at high doses).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.